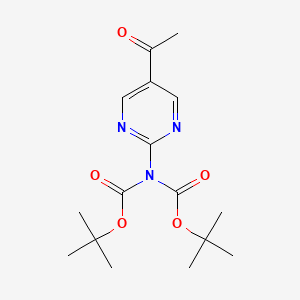
Di-tert-butyl (5-acetylpyrimidin-2-yl)iminodicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE: is a synthetic organic compound that belongs to the class of carbamates. These compounds are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a pyrimidine ring and tert-butyl groups, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an aldehyde and a urea derivative.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Carbamoylation: The final step involves the reaction of the pyrimidine derivative with tert-butyl chloroformate and a suitable amine to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its carbamate structure.
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Materials Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)CARBAMATE: Lacks the tert-butoxycarbonyl group.
N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE: Lacks the tert-butyl group.
Uniqueness
The presence of both tert-butyl and tert-butoxycarbonyl groups in TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE provides unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C16H23N3O5 |
|---|---|
Poids moléculaire |
337.37 g/mol |
Nom IUPAC |
tert-butyl N-(5-acetylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23N3O5/c1-10(20)11-8-17-12(18-9-11)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-9H,1-7H3 |
Clé InChI |
ZLRYSVOBSFVVEH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
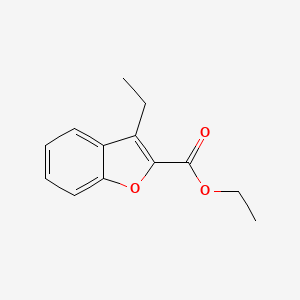


![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
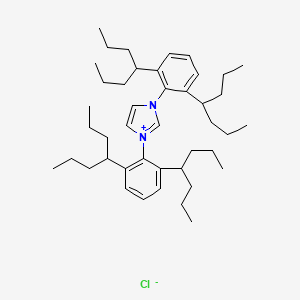
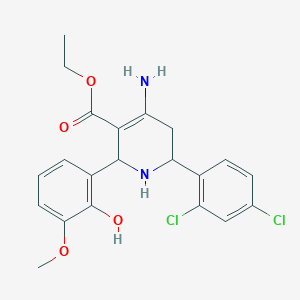
![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
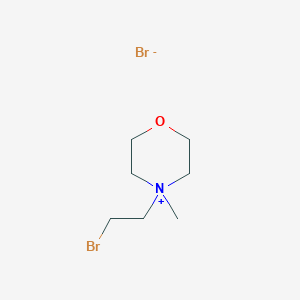
![N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide](/img/structure/B14013753.png)
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14013757.png)
![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
